molecular formula C18H19ClN4O B6461429 2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549064-98-2

2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No. B6461429
CAS RN: 2549064-98-2
M. Wt: 342.8 g/mol
InChI Key: WRTWKMDDNKKNJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-Butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide (2-TBC) is a synthetic compound that has been studied for its potential applications in various research fields. It is a member of the imidazo[1,2-b]pyridazine-6-carboxamide family, which is a class of compounds that have been shown to possess unique properties and potential therapeutic benefits. 2-TBC has been studied for its potential role in the synthesis of drugs, as well as its potential applications in the field of biochemistry, physiology, and pharmacology.

Scientific Research Applications

2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has been studied for its potential applications in various scientific research fields, including biochemistry, physiology, and pharmacology. It has been used as a model compound in the study of enzyme inhibition, and has been studied for its potential role in the synthesis of drugs. Additionally, 2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has been studied for its potential applications in the field of cancer research, as it has been shown to possess anti-tumor properties.

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is not yet fully understood. However, it is believed that 2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is able to interact with specific enzymes in the body, which can lead to the inhibition of certain cellular processes. Additionally, 2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has been shown to possess anti-tumor properties, which may be due to its ability to interfere with the growth and development of cancer cells.
Biochemical and Physiological Effects
2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has been shown to possess a variety of biochemical and physiological effects. It has been shown to possess anti-tumor properties, and has been studied for its potential role in the inhibition of certain enzymes. Additionally, 2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has been studied for its potential role in the synthesis of drugs, as it has been shown to possess unique properties that can be used to create new drugs.

Advantages and Limitations for Lab Experiments

2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has several advantages for use in laboratory experiments. It is a highly efficient and cost-effective compound to synthesize, and has been shown to possess unique properties that can be used in the synthesis of drugs. Additionally, 2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has been studied for its potential role in the inhibition of certain enzymes, and has been studied for its potential applications in the field of cancer research. However, 2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can be toxic in high doses, and should be used with caution in laboratory experiments.

Future Directions

There are many potential future directions for the study of 2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide. Research could focus on the mechanism of action of 2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide, as well as its potential role in the synthesis of drugs. Additionally, further research could be conducted to explore the potential applications of 2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide in the field of cancer research, as well as its potential role in the inhibition of certain enzymes. Additionally, research could be conducted to explore the potential toxicity of 2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide in high doses, as well as its potential side effects. Finally, research could be conducted to explore the potential applications of 2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide in other scientific fields, such as biochemistry, physiology, and pharmacology.

Synthesis Methods

2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can be synthesized by the reaction of 4-methylbenzylchloride and 2-amino-4-methylpyridine in the presence of a base, such as potassium carbonate. The reaction is carried out in aqueous solution at room temperature and yields 2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide as the major product. The reaction is highly efficient and yields a high yield of 2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide.

properties

IUPAC Name

2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O/c1-11-5-6-12(19)9-14(11)20-17(24)13-7-8-16-21-15(18(2,3)4)10-23(16)22-13/h5-10H,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTWKMDDNKKNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=NN3C=C(N=C3C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

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